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Compound of Interest

Compound Name: 4-Heptenoic acid

Cat. No.: B1598783 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the inhibitory potency of 4-heptenoic acid and its analogs against key

biological targets. This document summarizes available quantitative data, details relevant

experimental protocols, and visualizes associated biological pathways and workflows to

support further research and development in this area.

Introduction
4-Heptenoic acid and its derivatives have garnered interest in medicinal chemistry due to their

potential to modulate the activity of various enzymes implicated in disease. Notably, these

compounds have been investigated as inhibitors of histone deacetylases (HDACs) and

gamma-aminobutyric acid (GABA) transporters, both of which are significant targets in

oncology and neuroscience. This guide synthesizes the available scientific data to provide a

comparative overview of the inhibitory potency of 4-heptenoic acid analogs.

Inhibitory Potency of Odd-Chain Fatty Acids against
HDAC6
While a comprehensive structure-activity relationship (SAR) study for a diverse range of 4-
heptenoic acid analogs is not readily available in the current literature, a comparative study on

the inhibitory effects of several odd-chain fatty acids on Histone Deacetylase 6 (HDAC6)

provides valuable insights. HDAC6 is a class IIb histone deacetylase that plays a crucial role in

cell motility, protein degradation, and stress response, making it a target for cancer therapy.
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The inhibitory activities of odd-chain fatty acids, including heptanoic acid, were evaluated,

revealing a trend related to the length of the aliphatic carbon chain.[1]

Compound Carbon Chain Length IC50 (µM) against HDAC6

Valeric acid C5:0 > 100

Heptanoic acid C7:0 ~50

Nonanoic acid C9:0 ~25

Undecanoic acid C11:0 ~10

Pentadecanoic acid C15:0 ~5

Table 1: Inhibitory potency (IC50) of odd-chain fatty acids against HDAC6. Data is

approximated from graphical representations in the source literature.[1]

The data suggests that longer carbon chains in this series of odd-chain fatty acids correlate

with increased inhibitory potency against HDAC6.

Signaling Pathway of HDAC Inhibition
Inhibition of HDACs leads to the hyperacetylation of histone proteins, which relaxes chromatin

structure and allows for the transcription of previously silenced genes, including tumor

suppressor genes. This can induce cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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